REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown liquid obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown liquid was dissolved in ethanol (375 mL)
|
Type
|
TEMPERATURE
|
Details
|
conc. HCl (75 mL) and the mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed completely
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ether and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove all non-basic impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide 26 g (86.65%) of A56.1
|
Type
|
CUSTOM
|
Details
|
This compound was taken to the next step with out further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown liquid obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown liquid was dissolved in ethanol (375 mL)
|
Type
|
TEMPERATURE
|
Details
|
conc. HCl (75 mL) and the mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed completely
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ether and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove all non-basic impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide 26 g (86.65%) of A56.1
|
Type
|
CUSTOM
|
Details
|
This compound was taken to the next step with out further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=O.C([NH2:13])=O>C(O)=O>[Br:10][C:6]1[CH:5]=[C:4]([CH:2]([NH2:13])[CH3:1])[CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The brown liquid obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to RT
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown liquid was dissolved in ethanol (375 mL)
|
Type
|
TEMPERATURE
|
Details
|
conc. HCl (75 mL) and the mixture was refluxed over night
|
Type
|
CUSTOM
|
Details
|
Ethanol was removed completely
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with ether and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove all non-basic impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide 26 g (86.65%) of A56.1
|
Type
|
CUSTOM
|
Details
|
This compound was taken to the next step with out further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |